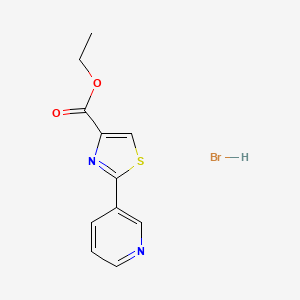

2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide

説明

2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-3-yl group at position 2 and an ethyl ester at position 2. The hydrobromide salt enhances its crystallinity and solubility in polar solvents, making it suitable for synthetic and analytical applications. This compound is structurally related to several analogs, including esters, free acids, and salts with varying substituents .

特性

IUPAC Name |

ethyl 2-pyridin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8;/h3-7H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZFPYIEESZAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CN=CC=C2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide typically involves the condensation of pyridine-3-carboxylic acid with thioamide, followed by cyclization to form the thiazole ring. The esterification of the carboxylic acid group is achieved using ethanol in the presence of an acid catalyst. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted pyridine and thiazole derivatives.

科学的研究の応用

Synthesis Routes

The synthesis of 2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide often involves multistep reactions, including esterification and cyclization. The following table summarizes common synthetic routes:

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Esterification | Ethanol, Thiazole derivative | Acidic medium | 80% |

| 2 | Cyclization | Base catalyst (KOH) | THF/Methanol mixture | 75% |

Organic Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. It can be used as a building block for more complex molecules through reactions such as:

- Esterification

- Amidation

- Cyclization

These methods allow for the successful synthesis of target compounds that may include potential drug candidates or bioactive molecules .

Medicinal Chemistry

Research has indicated that derivatives of 2-Pyridin-3-yl-thiazole-4-carboxylic acid exhibit notable biological activities, including:

- Antiviral properties

- Anticancer effects

- Antibacterial activities

Studies often focus on synthesizing derivatives to test their efficacy against specific biological targets, such as enzymes or receptors .

Coordination Chemistry

In coordination chemistry, this compound can form complexes with metal centers. For instance, when coordinated with platinum (Pt), it exhibits enhanced luminescence properties, making it suitable for applications in optoelectronic devices .

Materials Science

The photophysical properties of derivatives containing the thiazole moiety have been investigated for their potential use in materials science. These compounds can be utilized in:

- Photocatalysis for the degradation of organic pollutants

- Development of solar energy conversion materials

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of synthesized derivatives of 2-Pyridin-3-yl-thiazole-4-carboxylic acid against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, suggesting potent activity against cancer cells .

Case Study 2: Photocatalytic Applications

Research on the photocatalytic properties of this compound demonstrated its effectiveness in degrading organic dyes under UV light exposure. The degradation rate reached over 90% within two hours, showcasing its potential for environmental applications .

作用機序

The mechanism of action of 2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

類似化合物との比較

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent positions, counterions, or functional groups. Key examples include:

| Compound Name | CAS No. | Similarity Score | Key Differences |

|---|---|---|---|

| Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate | 39067-28-2 | 0.90 | Lacks hydrobromide counterion |

| Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate hydrobromide | 116055-57-3 | 0.89 | Same structure but lower commercial availability |

| 2-(Pyridin-4-yl)thiazole-4-carboxylic acid | 21278-86-4 | 0.93 | Pyridin-4-yl substituent; free carboxylic acid |

| Pyridin-3-yl-thiazol-4-yl-acetic acid ethyl ester | N/A | ~0.85* | Acetic acid ethyl ester instead of carboxylic acid ester |

*Estimated based on structural similarity .

Key Observations:

- Hydrobromide Salt : Enhances polarity and crystallinity compared to the free base (CAS 39067-28-2), improving handling in synthetic workflows .

- Ester vs. Acid Forms : The ethyl ester (target compound) offers higher lipophilicity than the free carboxylic acid (CAS 21278-86-4), affecting solubility in organic solvents .

Physicochemical Properties

- Solubility: The hydrobromide salt is more water-soluble than its free base counterpart. However, analogs like the acetic acid ethyl ester () may exhibit higher solubility in non-polar solvents due to the extended alkyl chain.

Commercial and Research Status

- The target compound is listed as discontinued (), whereas its free base (CAS 39067-28-2) and pyridin-4-yl analog (CAS 21278-86-4) remain available, suggesting higher demand for non-salt forms or positional isomers .

- Derivatives like pyridin-3-yl-thiazol-4-yl-acetic acid ethyl ester () are marketed for specialized applications, highlighting the versatility of thiazole-pyridine hybrids.

生物活性

2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide (CAS No. 116055-57-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide is , with a molecular weight of approximately 315.186 g/mol. The compound features a pyridine ring and a thiazole moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multistep reactions, including esterification and cyclization processes. The following table summarizes common synthetic routes and yields:

| Synthetic Route | Yield (%) | Conditions |

|---|---|---|

| Esterification with ethyl alcohol | 52 | Reflux in acidic medium |

| Cyclization with thiazole derivatives | 80 | Tetrahydrofuran and methanol mixture |

Biological Activity

Research indicates that 2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide exhibits several notable biological activities:

- Antiviral Activity : Studies have shown that derivatives of this compound can inhibit viral replication, particularly against influenza viruses. For instance, one study demonstrated a significant reduction in viral load in infected mice models when treated with related compounds .

- Anticancer Properties : The compound has been tested against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. For example, derivatives have been reported to target specific receptors involved in cancer progression, such as EGFR .

- Antimicrobial Effects : The compound exhibits activity against a range of bacteria and fungi. Research has identified structural modifications that enhance its antimicrobial properties, making it a candidate for developing new antibiotics.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

- Case Study 1 : A study evaluated the antiviral efficacy of a derivative against Oseltamivir-sensitive and resistant strains of influenza A virus. The compound demonstrated a high safety profile with no significant toxicity observed at therapeutic doses .

- Case Study 2 : In vitro tests on cancer cell lines showed that modifications to the thiazole structure could enhance anticancer activity, leading to the identification of lead compounds for further development .

Interaction Studies

Interaction studies have focused on the binding affinity of 2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide with various biological targets. These studies reveal insights into its mechanism of action and potential therapeutic applications:

- The compound shows promising binding interactions with enzymes involved in metabolic pathways relevant to cancer and viral infections.

Q & A

Q. How can hybrid experimental-computational workflows accelerate derivative synthesis?

- Answer : Combine automated reaction screening (e.g., Chemspeed platforms) with machine learning models trained on existing data (e.g., reaction databases). Prioritize derivatives with predicted bioactivity or enhanced stability using QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。